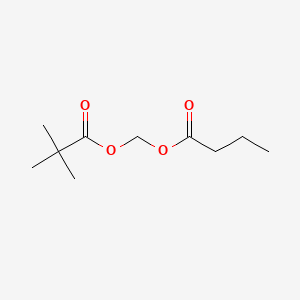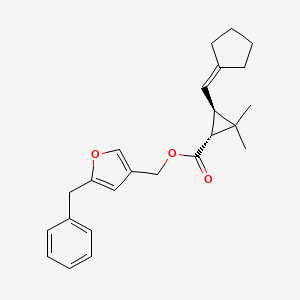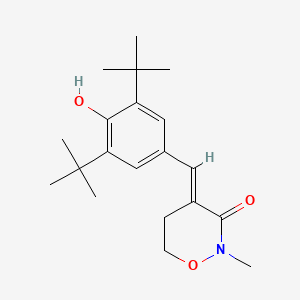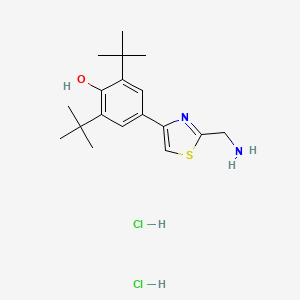
BN-82451 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BN-82451 is a cyclooxygenase inhibitor potentially for the treatment of Huntington’s disease .
Scientific Research Applications
Unique Properties and Applications of BN : BN, due to its distinct properties from graphene, finds applications in high-temperature oxidation resistance, which is beneficial for protecting metals from oxidation and corrosion. It is also useful as a dielectric substrate for surface-enhanced Raman spectroscopy (SERS) and electronic devices based on 2D heterostructures. Additionally, its light emission in the deep ultraviolet (DUV) and ultraviolet (UV) regions is significant for scientific and technological applications (Li & Chen, 2016).
Catalytic Activity of Porous BN : Porous boron nitride (p-BN) exhibits catalytic activity, particularly in acetylene hydrochlorination, challenging the traditional view of BN as chemically inert. This discovery opens up new possibilities for BN's application in catalytic processes (Pan Li et al., 2017).
Drug Delivery Applications : Research has investigated the use of BN nanostructures as drug delivery vehicles. For instance, folate-conjugated BN nanospheres show potential in targeted cancer therapy, highlighting BN's biomedical applications. These nanospheres can effectively deliver anticancer drugs to target cells via receptor-mediated endocytosis (Feng et al., 2016).
Nanomaterials for Photocatalysis : Semihydrogenated graphitic BN sheets are predicted to be effective metal-free photocatalysts for water splitting under visible light. This property is crucial for environmental and energy applications (Li, Zhao, & Yang, 2013).
Porous BN for Gas Adsorption : Tunable porous BN demonstrates significant potential in gas adsorption, especially CO2 capture, and could be used as a nanocarrier for drug delivery. Controlling the porosity of BN directly impacts its performance in these applications (Marchesini et al., 2017).
properties
CAS RN |
663172-95-0 |
|---|---|
Product Name |
BN-82451 dihydrochloride |
Molecular Formula |
C18H28Cl2N2OS |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
InChI |
InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |
InChI Key |
POTWDNZJOKKEMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






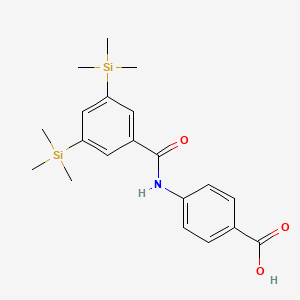


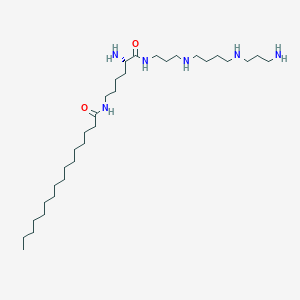
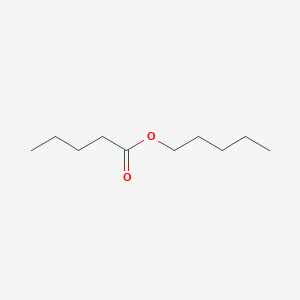
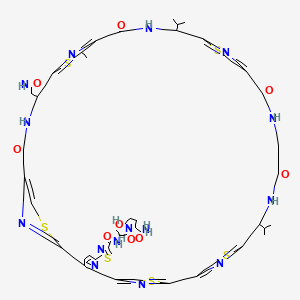

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
